2-Hydroxy-3-methoxybenzyl alcohol
Overview
Description
. It is a derivative of benzyl alcohol, featuring both hydroxyl and methoxy functional groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can then interact with its targets .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of other compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, including changes in enzyme activity and receptor binding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-3-methoxybenzyl alcohol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-methoxybenzyl alcohol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase from Sorghum bicolor (UGT85B1) . This interaction involves the transfer of glucose molecules to the hydroxyl group of this compound, forming glucosides. These glucosides can further participate in metabolic pathways, influencing the overall biochemical processes within the organism.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, this compound may impact cell signaling pathways by acting as a substrate or inhibitor for certain signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a substrate for enzymes, leading to the formation of glucosides and other derivatives. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase, leading to the formation of glucosides . These metabolic pathways can influence the levels of various metabolites within the cell, affecting overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . The localization of this compound is crucial for its role in modulating enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxybenzyl alcohol can be synthesized through several chemical methods. One common synthetic route involves the reaction of 2-hydroxybenzyl alcohol with methanol under basic conditions . The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzyl alcohol in methanol.
- Add a base, such as sodium hydroxide, to the solution.
- Heat the mixture to promote the reaction.
- Isolate the product by filtration and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-methoxybenzyl derivatives.
Substitution: Formation of various substituted benzyl alcohols.
Scientific Research Applications
2-Hydroxy-3-methoxybenzyl alcohol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a substrate in various chemical reactions.
Biology: The compound is employed in studies involving enzyme specificity and metabolic pathways.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzyl alcohol can be compared with other similar compounds, such as:
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol): Similar structure but with the hydroxyl group at a different position.
Salicyl alcohol (2-hydroxybenzyl alcohol): Lacks the methoxy group.
Guaiacol (2-methoxyphenol): Contains a methoxy group but lacks the benzyl alcohol moiety.
These compounds share some chemical properties but differ in their reactivity and applications. The presence and position of functional groups significantly influence their behavior in chemical reactions and their utility in various fields .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHSESNQIMXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195948 | |
Record name | 3-Methoxysalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-05-5 | |
Record name | 2-Hydroxy-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxysalicyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxysalicyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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